molecular formula C6H9FO B14455137 2-Fluorohex-1-en-3-one CAS No. 76328-97-7

2-Fluorohex-1-en-3-one

Cat. No.: B14455137
CAS No.: 76328-97-7
M. Wt: 116.13 g/mol
InChI Key: RTLTXSRGTTXKDR-UHFFFAOYSA-N
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Description

2-Fluorohex-1-en-3-one is an organic compound characterized by the presence of a fluorine atom attached to a hexene chain with a ketone functional group. This compound is part of the broader class of fluorinated organic molecules, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorohex-1-en-3-one typically involves multiple steps. One common method starts with the bromo-fluorination of 6-chlorohex-1-ene, followed by the elimination of hydrogen bromide (HBr). The resulting intermediate undergoes a Finkelstein reaction to introduce the fluorine atom, and subsequent alkylation with a benzocyclobutene derivative yields the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorohex-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Fluorohex-1-en-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluorohex-1-en-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-Fluorohex-1-en-3-one’s combination of a fluorine atom and a ketone group on a hexene chain makes it unique in its reactivity and potential applications. This structural arrangement allows for diverse chemical transformations and interactions, distinguishing it from other fluorinated compounds.

Properties

CAS No.

76328-97-7

Molecular Formula

C6H9FO

Molecular Weight

116.13 g/mol

IUPAC Name

2-fluorohex-1-en-3-one

InChI

InChI=1S/C6H9FO/c1-3-4-6(8)5(2)7/h2-4H2,1H3

InChI Key

RTLTXSRGTTXKDR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(=C)F

Origin of Product

United States

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